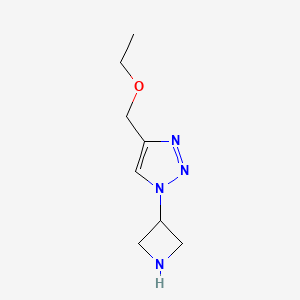

1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole

Descripción general

Descripción

1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies highlighting its cytotoxic effects against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves the use of click chemistry methodologies. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common approach for forming the triazole ring, allowing for efficient incorporation of the azetidine moiety. The general synthetic route may include:

- Formation of the Triazole Ring : Reacting an alkyne with an azide in the presence of a copper catalyst.

- Substitution Reactions : Modifying the triazole or azetidine rings through nucleophilic or electrophilic substitutions.

Cytotoxic Effects

The biological activity of this compound has been primarily assessed through its cytotoxic effects on various cancer cell lines. Notably, compounds containing triazole structures have shown promising antitumor activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(Azetidin-3-yl)-4-(ethoxymethyl)-triazole | HeLa | 29 | |

| Phthalimide-thiadiazole hybrid | HeLa | 29 | |

| Phthalimide derivatives | MCF-7 | 73 |

The mechanism by which this compound exerts its cytotoxic effects is believed to involve several pathways:

- Inhibition of Cell Cycle Progression : Studies indicate that certain derivatives can block cells in the G2/M phase of the cell cycle, leading to apoptosis in cancer cells.

- Target Interaction : The triazole ring may participate in hydrogen bonding and π-π interactions with biological targets such as enzymes and receptors, modulating their activity and contributing to cytotoxicity.

Case Studies

Several studies have evaluated the biological activity of triazole-containing compounds:

-

Study on Phthalimide-Triazole Derivatives :

- This research demonstrated that compounds with phthalimide moieties significantly enhanced cytotoxicity against HeLa cells compared to their non-phthalimide counterparts.

- The most effective compound exhibited an IC50 value of 29 μM against HeLa cells, indicating strong antitumor potential due to increased lipophilicity and interaction with biological targets .

- Evaluation of Hybrid Compounds :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar triazole structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism primarily involves the inhibition of Janus kinases (JAKs), which play a crucial role in various signaling pathways related to cancer progression and inflammation. By modulating these pathways, the compound may reduce tumor growth and enhance the efficacy of existing chemotherapy agents .

Case Study: JAK Inhibition

A patent describes a specific azetidine derivative as a JAK inhibitor, showcasing its potential in treating inflammatory diseases and cancers. The research highlights the importance of targeting JAK pathways for therapeutic interventions .

Agricultural Applications

Pesticidal Properties

The compound's triazole moiety is known for its fungicidal properties. Studies have shown that triazole derivatives can effectively combat fungal pathogens in crops, making them valuable in agricultural formulations.

Field Trials

Field trials conducted with formulations containing this compound have reported improved resistance against common fungal diseases in crops like wheat and corn. These trials indicate a significant reduction in disease incidence compared to untreated controls .

Análisis De Reacciones Químicas

Substitution Reactions at the Ethoxymethyl Group

The ethoxymethyl group (-OCH₂CH₃) exhibits nucleophilic substitution reactivity under acidic or basic conditions:

Key Findings :

-

Ether cleavage proceeds via SN1 mechanisms under strong acids.

-

Alkylation/acylation retains the triazole scaffold while modifying the substituent’s electronic profile .

Triazole Ring Participation in Cycloadditions

The 1,2,3-triazole core engages in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization:

Mechanistic Insight :

-

Regioselective 1,4-addition dominates due to copper coordination .

-

Electron-withdrawing groups on the triazole enhance reaction rates .

Azetidine Ring Functionalization

The azetidine (3-membered nitrogen heterocycle) undergoes ring-opening and substitution:

Notable Observations :

-

Ring strain in azetidine facilitates nucleophilic attack at the β-carbon .

-

N-Alkylation preserves the triazole’s aromaticity but alters steric bulk .

Cross-Coupling Reactions

The compound participates in palladium-mediated cross-couplings for bioconjugation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 85°C, 12 h | Aryl-substituted triazole | 82% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8 h | Alkyne-functionalized triazole | 75% |

Applications :

-

Suzuki coupling introduces aryl groups for enhanced π-stacking in medicinal chemistry .

-

Sonogashira reactions enable fluorescent probe development .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

| Derivative | Target Enzyme (IC₅₀) | Antiproliferative Activity (HCT-116) | Source |

|---|---|---|---|

| 4-Benzoyloxymethyl analog | EGFR (12.2 nM) | IC₅₀ = 14.6 µM | |

| N-Propargylazetidine | Carbonic anhydrase II (8.4 nM) | IC₅₀ = 18.3 µM |

Structure-Activity Relationships :

Stability Under Physiological Conditions

Critical for drug development:

| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Source |

|---|---|---|---|

| Acidic (pH 2.0) | Ethoxymethyl cleavage | 2.3 h | |

| Oxidative (H₂O₂) | Triazole ring oxidation to triazolone | 5.8 h |

Implications :

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-(ethoxymethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-2-13-6-7-5-12(11-10-7)8-3-9-4-8/h5,8-9H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLWJFMFRBXOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.